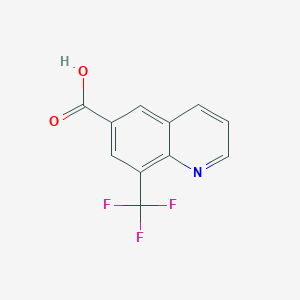

8-(Trifluoromethyl)quinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

8-(trifluoromethyl)quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXWCDUDVJAFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-(Trifluoromethyl)quinoline-6-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura coupling, which is a transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Industrial production methods may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-(Trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Cross-coupling reactions: Such as the Suzuki–Miyaura coupling, which involves the use of organoboron reagents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(Trifluoromethyl)quinoline-6-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial, antineoplastic, and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of antimalarial and antineoplastic agents.

Industry: Utilized in the production of liquid crystals and as a component in various materials

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The trifluoromethyl group and carboxylic acid positioning significantly influence the compound's properties. Key analogues include:

Key Observations :

- Phenyl Substituents : Introducing 4-methoxyphenyl or 4-chlorophenyl groups at the 7- or 8-position increases molecular weight and steric bulk, which may enhance target selectivity but reduce solubility .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, 8-(4-Chlorophenyl)-7-CF₃-quinoline-6-COOH (logP ~3.5) is more lipophilic than non-fluorinated analogues .

- Acidity : The carboxylic acid group (pKa ~4.5) ensures ionization at physiological pH, improving water solubility compared to ester derivatives .

Antibacterial Efficacy

- DNA Gyrase Inhibition: Fluoroquinolones with CF₃ groups, such as 8-(Trifluoromethyl)quinoline-6-COOH, show enhanced binding to bacterial DNA gyrase (e.g., Staphylococcus aureus 2XCT enzyme) due to hydrophobic interactions with the CF₃ moiety. In silico studies predict binding energies comparable to ciprofloxacin (-74.33 kcal/mol) .

- MIC Values: 8-Nitrofluoroquinolone derivatives with similar structures exhibit MICs of 2–5 µg/mL against S. aureus, suggesting that trifluoromethyl-substituted variants may achieve comparable potency .

Biological Activity

8-(Trifluoromethyl)quinoline-6-carboxylic acid (CAS No. 2102411-83-4) is a fluorinated quinoline derivative noted for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Overview of this compound

Chemical Structure and Properties

- The compound features a trifluoromethyl group attached to the quinoline backbone, which enhances its lipophilicity and biological interactions.

- It is synthesized through various methods, including cyclization and Suzuki–Miyaura coupling, allowing for structural modifications that can influence its biological activity.

Biological Activities

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. A study evaluated several quinoline-4-carboxylic acid derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that structural modifications significantly impacted antibacterial efficacy.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5a | S. aureus | 64 |

| 5b | E. coli | 128 |

| 5c | MRSA | >256 |

Compounds with higher lipophilicity generally exhibited stronger antibacterial activity, suggesting that the trifluoromethyl group may enhance interaction with bacterial membranes .

Antiviral Activity

Recent studies have focused on the antiviral potential of quinoline derivatives against enteroviruses. One study highlighted a series of novel quinoline analogues that showed potent activity against enterovirus D68 (EV-D68), specifically targeting the VP1 protein. Among these, compounds with trifluoromethyl substitutions demonstrated improved antiviral potency due to better molecular interactions.

| Compound | Antiviral Potency (EC50) | Selectivity Index |

|---|---|---|

| Compound 19 | 0.1 μM | >10 |

| Compound 21 | 0.5 μM | >5 |

The structural optimization of these compounds revealed that the trifluoromethyl group significantly enhanced their pharmacokinetic properties, such as metabolic stability and half-life in vivo .

The mechanism of action for this compound involves its interaction with specific biological targets. The trifluoromethyl group is hypothesized to facilitate stronger binding to enzymes or receptors, potentially inhibiting their function. This characteristic is particularly relevant in designing drugs targeting enzyme pathways involved in bacterial resistance or viral replication .

Comparative Analysis

When compared to other quinoline derivatives, such as mefloquine and brequinar, the unique trifluoromethyl substitution in this compound provides distinct advantages in terms of potency and selectivity.

| Compound | Activity Type | Notable Feature |

|---|---|---|

| Mefloquine | Antimalarial | Established drug with known efficacy |

| Brequinar | Antineoplastic | Used in transplantation medicine |

| This compound | Antibacterial & Antiviral | Enhanced binding due to CF3 group |

Q & A

Q. What are the common synthetic routes for 8-(Trifluoromethyl)quinoline-6-carboxylic acid, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, including:

- Quinoline Core Formation : The Skraup synthesis is a classical method, utilizing cyclization of aniline derivatives with glycerol and sulfuric acid under controlled oxidative conditions .

- Functional Group Introduction : Trifluoromethyl (-CF₃) and carboxylic acid groups are introduced via electrophilic substitution or nucleophilic acyl substitution. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be optimized to minimize side products. For example, using trifluoroacetic acid as a catalyst can enhance regioselectivity .

- Yield Optimization : Key factors include stoichiometric control of reagents, inert atmosphere to prevent oxidation, and purification via recrystallization or column chromatography .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Recrystallization : Use polar aprotic solvents (e.g., DMF or DMSO) to dissolve the compound at elevated temperatures, followed by gradual cooling to precipitate high-purity crystals .

- Chromatography : Reverse-phase HPLC or silica gel column chromatography with gradients of ethyl acetate/hexane mixtures effectively separate impurities, especially when byproducts have similar polarity .

- Acid-Base Extraction : The carboxylic acid group allows pH-dependent solubility. Adjusting to acidic conditions (pH < 3) precipitates the compound, while neutral/basic conditions keep it soluble .

Advanced Research Questions

Q. How do functional group modifications at specific positions of the quinoline ring influence the compound’s biological activity?

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability. Its electron-withdrawing nature may also modulate enzyme binding (e.g., in antibacterial targets) .

- Carboxylic Acid (-COOH) : Facilitates hydrogen bonding with biological targets (e.g., bacterial DNA gyrase). Esterification of this group (e.g., ethyl esters) can increase bioavailability but may reduce target affinity .

- Positional Effects : Substitution at the 6-position (CF₃) and 8-position (carboxylic acid) creates steric and electronic constraints critical for activity. Comparative studies with 6-fluoro or 8-nitro analogs reveal reduced efficacy against Gram-negative pathogens .

Q. What analytical methods are most effective for characterizing the purity and structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry, with characteristic shifts for aromatic protons (δ 7.5–8.5 ppm) and CF₃ groups (δ 110–120 ppm in F NMR) .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ at m/z 242.1) and detects trace impurities .

- HPLC-PDA : Purity ≥98% is achievable using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) and UV detection at 254 nm .

Q. What are the key considerations for ensuring the stability of this compound under various experimental conditions?

- Thermal Stability : Decomposition occurs above 200°C. Store at room temperature in airtight, light-resistant containers to prevent photodegradation .

- pH Sensitivity : The carboxylic acid group is prone to decarboxylation under strongly basic conditions (pH > 10). Use buffered solutions (pH 4–7) for biological assays .

- Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous media. For prodrug studies, evaluate stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.